molecular formula C39H24N8Na4O14S2 B022995 Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt CAS No. 102616-51-3

Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt

Cat. No. B022995
M. Wt: 984.7 g/mol
InChI Key: KOHZFAPXPLVVFQ-CQVRBNDUSA-J
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt is a water-soluble dye that is commonly used in the laboratory for various research purposes. This compound is also known as Acid Orange 7 and has a chemical formula of C28H18N4Na2O9S2. The purpose of

Mechanism Of Action

The mechanism of action of Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt is not well understood. However, it is believed that the compound binds to proteins and nucleic acids, resulting in changes in their structure and function.

Biochemical And Physiological Effects

Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt has been shown to have cytotoxic effects on various cell lines. In addition, it has been reported to induce oxidative stress and DNA damage in cells. However, the exact biochemical and physiological effects of this compound are not well understood.

Advantages And Limitations For Lab Experiments

One advantage of using Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt in lab experiments is its water solubility, which makes it easy to use in aqueous solutions. In addition, the compound is relatively stable and can be stored for long periods of time. However, one limitation of using this compound is its potential cytotoxicity, which may limit its use in certain cell-based assays.

Future Directions

There are several potential future directions for research involving Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt. One area of interest is the development of new synthetic methods for producing this compound. Another potential direction is the study of the compound's interactions with different biological molecules, such as enzymes and receptors. Finally, there is a need for further investigation into the potential cytotoxicity of this compound and its effects on different cell types.

Synthesis Methods

The synthesis method for Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt involves the reaction of 2,4-dihydroxybenzoic acid with 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 3,3'-methylenebis(6-amino-2,4-dihydroxy-5-sulfophenylazo)benzene to form the final product.

Scientific Research Applications

Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt is commonly used in scientific research as a pH indicator and a dye for staining biological samples. This compound is also used in the textile industry for dyeing cotton and wool fabrics. In addition, it has been used as a model compound for studying the adsorption behavior of dyes on different surfaces.

properties

CAS RN

102616-51-3

Product Name

Benzoic acid, 3,3'-methylenebis(6-((2,4-dihydroxy-5-((4-sulfophenyl)azo)phenyl)azo)-, sodium salt

Molecular Formula

C39H24N8Na4O14S2

Molecular Weight

984.7 g/mol

IUPAC Name

tetrasodium;4-[[5-[[2-carboxy-4-[[3-carboxy-4-[[4-hydroxy-2-oxido-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]methyl]phenyl]diazenyl]-2-hydroxy-4-oxidophenyl]diazenyl]benzenesulfonate

InChI

InChI=1S/C39H28N8O14S2.4Na/c48-34-18-36(50)32(16-30(34)44-40-22-3-7-24(8-4-22)62(56,57)58)46-42-28-11-1-20(14-26(28)38(52)53)13-21-2-12-29(27(15-21)39(54)55)43-47-33-17-31(35(49)19-37(33)51)45-41-23-5-9-25(10-6-23)63(59,60)61;;;;/h1-12,14-19,48-51H,13H2,(H,52,53)(H,54,55)(H,56,57,58)(H,59,60,61);;;;/q;4*+1/p-4

InChI Key

KOHZFAPXPLVVFQ-CQVRBNDUSA-J

Isomeric SMILES

C1=CC(=CC=C1N/N=C/2\C(=O)C=C(C(=C2)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C/C(=N/NC6=CC=C(C=C6)S(=O)(=O)[O-])/C(=O)C=C5O)C(=O)[O-])C(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)[O-])N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=C(C=C(C(=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])O)[O-])C(=O)O)C(=O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NN=C2C=C(C(=CC2=O)O)N=NC3=C(C=C(C=C3)CC4=CC(=C(C=C4)N=NC5=CC(=NNC6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)C=C5O)C(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

synonyms

Benzoic acid, 3,3'-methylenebis[6-[[2,4- dihydroxy-5-[(4-sulfonylphenyl)azo]phenyl]azo]-, sodium salt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.